molecular formula C27H24F3NO4 B7742596 8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one

8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7742596
M. Wt: 483.5 g/mol
InChI Key: CXIXQCKMKQOVBO-UHFFFAOYSA-N
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Description

8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a diethylaminomethyl group, a hydroxy group, a phenylphenoxy group, and a trifluoromethyl group. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c1-3-31(4-2)16-21-22(32)15-14-20-23(33)25(26(27(28,29)30)35-24(20)21)34-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-15,32H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIXQCKMKQOVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromen-4-one core, followed by the introduction of the diethylaminomethyl, hydroxy, phenylphenoxy, and trifluoromethyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to improve efficiency and reduce costs .

Chemical Reactions Analysis

8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the chromen-4-one core can yield a dihydro derivative .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological activities. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in these processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

8-(Diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one can be compared with other chromen-4-one derivatives, such as flavonoids and coumarins. These compounds share a similar core structure but differ in the substituents attached to the chromen-4-one ring. The presence of the diethylaminomethyl, hydroxy, phenylphenoxy, and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties. Similar compounds include 7-hydroxy-4-methylchromen-2-one and 3-(4-hydroxyphenyl)-2H-chromen-2-one .

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